1-Ethenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-Ethenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .
Scientific Research Applications
1-Ethenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-Ethenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
- 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydro-isoquinoline
- 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydro-isoquinoline
Uniqueness
1-Ethenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its vinyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific synthetic and research applications .
Properties
CAS No. |
129137-67-3 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-ethenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H17NO2/c1-4-11-10-8-13(16-3)12(15-2)7-9(10)5-6-14-11/h4,7-8,11,14H,1,5-6H2,2-3H3 |
InChI Key |
GJVIEVDJTMRZDE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(NCCC2=C1)C=C)OC |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C=C)OC |
Synonyms |
6,7-DIMETHOXY-1-VINYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE |
Origin of Product |
United States |
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